molecular formula C22H18N2O2S B4968120 N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide

N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide

Cat. No. B4968120
M. Wt: 374.5 g/mol
InChI Key: BUISFTXXSNRDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide, also known as Fmoc-Cl, is a chemical reagent widely used in peptide synthesis. It is a derivative of fluorene and is commonly used to protect the N-terminus of amino acids during peptide synthesis. Fmoc-Cl is a versatile and efficient reagent that has become a standard tool in the field of peptide chemistry.

Mechanism of Action

N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide works by reacting with the amino group of the N-terminal amino acid in a peptide chain. The Fmoc group protects the amino group from further reaction, allowing for the sequential addition of amino acids to form a peptide chain. The Fmoc group can be removed by treatment with a base, exposing the amino group for further reaction.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects. Its role is purely synthetic, allowing for the synthesis of peptides and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide for peptide synthesis include its efficiency, versatility, and ease of use. This compound is a well-established reagent that has been extensively studied and optimized for peptide synthesis. Its use allows for the synthesis of complex peptides and proteins with high purity and yield.
The limitations of using this compound include its cost and potential toxicity. This compound is a hazardous material that should be handled with care. It is also relatively expensive compared to other reagents used in peptide synthesis.

Future Directions

There are several future directions for the use of N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide in peptide synthesis. One area of research is the development of new methods for peptide synthesis using this compound. This includes the development of new protecting groups and coupling reagents that can improve the efficiency and yield of peptide synthesis.
Another area of research is the application of this compound in the synthesis of complex peptides and proteins. This includes the synthesis of cyclic peptides, glycopeptides, and other modified peptides that have potential applications in drug discovery and development.
Conclusion:
This compound is a versatile and efficient reagent that has become a standard tool in the field of peptide chemistry. Its use allows for the synthesis of complex peptides and proteins with high purity and yield. Despite its limitations, this compound remains a popular choice for peptide synthesis and is likely to continue to be used in scientific research for years to come.

Synthesis Methods

N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide can be synthesized by reacting 9H-fluorene-2-amine with thionyl chloride in the presence of a base. The resulting product is then reacted with 4-methoxybenzoic acid to give this compound. The synthesis of this compound is a straightforward and efficient process, making it a popular choice for peptide synthesis.

Scientific Research Applications

N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide is widely used in scientific research for the synthesis of peptides and proteins. Peptides are important molecules that play a crucial role in many biological processes, including cell signaling, enzyme regulation, and immune response. This compound is used to protect the N-terminus of amino acids during peptide synthesis, allowing for the sequential addition of amino acids to form a peptide chain.

properties

IUPAC Name

N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-26-18-9-6-14(7-10-18)21(25)24-22(27)23-17-8-11-20-16(13-17)12-15-4-2-3-5-19(15)20/h2-11,13H,12H2,1H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUISFTXXSNRDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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